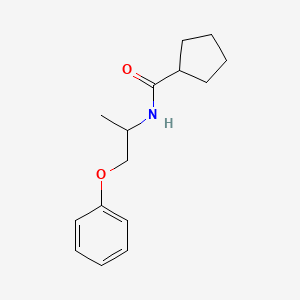
2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide often involves multistep reactions, starting from key precursors such as 2-(4,6-dimethoxy-pyrimidin-2-yloxy)-benzaldehyde. These processes may include reactions with aminothiourea, followed by ring closure to yield intermediate products. These intermediates can then react with other specific reagents to produce the target compounds in moderate to good yields. The exact synthesis route can vary depending on the desired structural analogs and functional groups to be incorporated into the final molecule (Liu & Shi, 2014).
Molecular Structure Analysis
The molecular structure of compounds within this class, including 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide, is characterized using techniques such as X-ray diffraction. This analysis provides insights into the compound's crystal structure, including bond lengths, angles, and the overall geometry of the molecule. These structural details are crucial for understanding the compound's interaction mechanisms, stability, and reactivity (Golla et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving 2-(3,4-dimethylphenoxy)-N-(4-pyridinylmethyl)propanamide and its derivatives can include processes such as deprotonation, coupling reactions, and others that modify the compound's functional groups. These reactions are essential for synthesizing various derivatives and understanding the compound's chemical behavior under different conditions. The reactivity of these compounds towards different reagents provides valuable information about their chemical properties and potential applications (Rebstock et al., 2003).
科学的研究の応用
Structural and Spectroscopic Analysis
Research has shown that compounds with similar structural motifs undergo detailed spectroscopic analysis, including FT-IR, FT-Raman, NMR, and UV-Visible studies, to understand their conformational stability, molecular geometry, and electronic transitions. For instance, studies on dimethyl-N-(2-pyridinyl)propanamide derivatives have explored their conformational analysis, providing insights into the minimum energy conformer structures through DFT calculations and AIM topological analysis. These studies are essential for understanding the intermolecular interactions and potential reactivity of such compounds in biological systems or as part of materials science applications (S. Aayisha et al., 2019).
Chemical and Biological Activities
The docking studies and chemical activity analysis of related compounds reveal significant potential in biological applications. For example, molecular docking studies have indicated that certain dimethyl-N-(2-pyridinyl)propanamide derivatives exhibit glutathione thiolesterase inhibition, suggesting a role in therapeutic applications targeting oxidative stress and related pathologies. The understanding of HOMO-LUMO distributions and molecular electrostatic potential (MEP) maps further contributes to the prediction of reactivity and interaction with biological targets, paving the way for drug design and development processes.
Material Science and Coordination Chemistry
Research into coordination polymers and complexes involving similar structural frameworks has highlighted the potential of these compounds in the development of new materials with unique properties, such as luminescence or magnetic characteristics. Coordination chemistry involving palladium(II) chloride and related ligands demonstrates the versatility of these compounds in forming structures with specific properties, including supramolecular hydrogen-bonded chains and cyclic dimers, which can have implications in catalysis, material science, and nanotechnology (Tyler Palombo et al., 2019).
特性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-4-5-16(10-13(12)2)21-14(3)17(20)19-11-15-6-8-18-9-7-15/h4-10,14H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGCSKKXYSKJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-benzyl-N-[1-methyl-2-(2-thienyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5556201.png)
![isopropyl 7-[4-(dimethylamino)phenyl]-4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5556208.png)
![N-(4-{[4-(2-methyl-4-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5556219.png)
![N-cyclohexyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5556235.png)


![N-benzyl-2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5556258.png)
![rel-(3aS,6aS)-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5556262.png)


![N-[2-(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-N-methylaniline](/img/structure/B5556283.png)
![methyl [(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5556291.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-{[3-(1H-tetrazol-1-yl)-1H-pyrazol-4-yl]carbonyl}-3-pyrrolidinamine](/img/structure/B5556298.png)